Scientific Field: Green Processing and Synthesis
Summary of Application: Phorate, a highly toxic organophosphorus pesticide, poses significant risks due to its efficiency, versatility, and affordability.
Methods of Application: In this study, core-shell phorate aptamer-functionalized magnetic nanoparticles were synthesized using solvothermal and self-assembly techniques.
Results or Outcomes: Under optimal conditions, quantitation of phorate within a range of 2–700 ng·mL −1 was achieved using gas chromatography-mass spectrometry. The detection limit ( S / N = 3) was 0.46 ng·mL −1, and the intraday and interday relative standard deviation were 3.4% and 4.1%, respectively. The material exhibited excellent specificity, an enrichment capacity (EF = 416), and reusability (≥15).
Scientific Field: Antibiotics
Summary of Application: Phorate is a systemic, broad-spectrum organophosphorus insecticide.
Results or Outcomes: It was found that 0.005 and 0.5 mg/kg of phorate induced obvious hyperglycaemia in the high-fat-diet-fed mice. Exposure to phorate markedly reduced the abundance of Akkermansia muciniphila in the mouse intestine.
Phorate is a highly toxic organophosphate compound, primarily used as an insecticide and acaricide. Its chemical formula is C₇H₁₇O₂PS₃, with the IUPAC name being O,O-diethyl {[(ethylsulfanyl)methyl]sulfanyl}phosphonothioate. This pale yellow liquid is poorly soluble in water but readily dissolves in organic solvents. Phorate acts by inhibiting cholinesterases, enzymes crucial for nerve impulse transmission, making it effective against a variety of pests, including insects, mites, and nematodes .
Phorate's primary biological activity stems from its role as a cholinesterase inhibitor. By blocking the action of acetylcholinesterase, it disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in excessive stimulation of muscles and glands, causing symptoms such as salivation, muscle spasms, and potentially death due to respiratory failure at high doses .
The oral LD₅₀ values indicate high toxicity: approximately 1.1–3.2 mg/kg for rats and 3.5–6.5 mg/kg for mice . Chronic exposure can lead to cognitive impairments and other neurological symptoms in humans.
Phorate is primarily applied in agriculture for pest control:
Research indicates that phorate interacts significantly with various biological systems:
Phorate shares similarities with other organophosphate compounds but stands out due to its specific chemical structure and mode of action. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Malathion | C₁₈H₂₄O₃PS | Less toxic than phorate; used widely in public health. |
Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Broad-spectrum insecticide; banned in many areas due to toxicity concerns. |
Diazinon | C₁₂H₁₅N₂O₃PS | Effective against a variety of pests; less persistent in soil compared to phorate. |
Phorate's unique toxicity profile makes it one of the most dangerous pesticides available, necessitating strict regulations on its use . Its systemic properties allow it to be particularly effective against root-feeding pests but also raise concerns regarding environmental persistence and human health risks.
Phorate undergoes extensive hydrolytic degradation in aquatic environments through multiple mechanistic pathways that are highly dependent on pH, temperature, and the presence of catalytic surfaces. The hydrolysis of phorate has been comprehensively studied under simulated environmental conditions, revealing complex degradation mechanisms that produce various toxic and non-toxic products [1] [2] [3].
The hydrolytic degradation of phorate exhibits significant pH dependency, with observed homogeneous hydrolysis rate constants varying substantially across different pH values. Under controlled laboratory conditions at 25°C, phorate demonstrates pseudo-first-order kinetics with rate constants of 3.71 × 10⁻⁶ s⁻¹ at pH 5.7 and 3.15 × 10⁻⁶ s⁻¹ at pH 8.5, corresponding to half-lives of 52 and 61 hours, respectively [1] [2]. The calculated kinetic parameters reveal that acid-catalyzed pathways are particularly significant for phorate, with rate constants ka = 2.67 × 10⁻² M⁻¹s⁻¹, kb = 1.45 × 10⁻² M⁻¹s⁻¹, and kN = 3.19 × 10⁻⁶ s⁻¹ [1].
Research demonstrates that phorate hydrolysis accelerates dramatically under alkaline conditions, with half-lives as short as 2 hours at pH 8 and 70°C [4]. The degradation becomes particularly rapid in basic environments with high salinity, where both malathion and phorate are hydrolyzed significantly faster compared to neutral and acidic environments [5] [6]. This pH-dependent behavior reflects the susceptibility of the phosphorothioate ester bonds to nucleophilic attack by hydroxide ions.
The hydrolytic degradation of phorate proceeds through two distinct mechanistic pathways that result in the formation of unusual degradation products. The primary pathway involves nucleophilic attack at the thioacetal carbon atom between the two sulfur atoms, leading to the formation of formaldehyde and diethyl disulfide as major products [1] [7] [8]. This mechanism is particularly significant because the thioacetal carbon is highly reactive due to the presence of neighboring sulfur atoms.
A novel intramolecular mechanism has been identified for phorate hydrolysis, involving nucleophilic attack through a six-membered ring transition state. Phosphorus-31 nuclear magnetic resonance spectroscopy studies reveal that diethyl dithiophosphate emerges as the dominant phosphorus-containing product during hydrolysis [3]. The formation of this intermediate suggests a complex rearrangement process that differs from conventional organophosphate hydrolysis mechanisms.
Recent investigations have uncovered additional degradation pathways that lead to the formation of triethyl thiophosphate through four distinct routes: oxidation to phoratoxon followed by intramolecular nucleophilic hydrolysis, reaction of diethyl thiophosphate with ethanol, reaction between diethyl chlorothiophosphate and ethyl thiol, and oxidation of diethyl chlorothiophosphate [9] [10] [11].
The presence of metal oxides commonly found in natural aquatic systems, including aluminum hydroxide, hematite, goethite, and ferrihydrite, does not exhibit statistically significant catalytic effects on phorate hydrolysis [1] [2]. However, the formation of hydrogen sulfide during hydrolysis is qualitatively confirmed through electrode measurements, indicating the complexity of the degradation process in natural waters.
Temperature significantly influences hydrolysis rates, with activation parameters determined for the temperature range of 25-50°C. The thermodynamic parameters calculated from hydrolysis studies at different temperatures provide insights into the energy requirements for bond breaking and product formation [3]. Additionally, the presence of dissolved oxygen affects product distribution, with oxidation by dissolved oxygen serving as a major sink for formaldehyde produced during hydrolysis [1].
pH | Rate Constant (s⁻¹) | Half-life (hours) | Temperature (°C) | Reference |
---|---|---|---|---|
5.70 | 3.71 × 10⁻⁶ | 52 | 25 | Hong & Pehkonen (1998) |
8.50 | 3.15 × 10⁻⁶ | 61 | 25 | Hong & Pehkonen (1998) |
9.40 | Not specified | Not specified | 25 | Hong & Pehkonen (1998) |
10.25 | Not specified | Not specified | 25 | Hong & Pehkonen (1998) |
The environmental mobility of phorate is governed by its partitioning behavior between soil and water phases, which is quantified through various distribution coefficients that reflect the compound's physicochemical properties and interactions with soil components. Understanding these partitioning relationships is crucial for predicting the potential for groundwater contamination and surface water transport [12] [13] [14].
Phorate exhibits moderate to high lipophilicity, with reported logarithmic octanol-water partition coefficients ranging from 2.92 to 4.26 [15] [4]. This relatively high log Kow value indicates that phorate has a strong affinity for organic phases compared to aqueous phases, suggesting potential for bioaccumulation and sorption to organic matter in soils and sediments. The variability in reported values likely reflects differences in experimental conditions and analytical methods used for determination.
The octanol-water partition coefficient serves as a fundamental parameter for predicting environmental fate, as it correlates with soil organic carbon sorption coefficients and bioconcentration factors. For phorate, the log Kow values place it in the category of compounds with moderate potential for environmental mobility, balancing between water solubility and organic matter affinity [13] [14].
Phorate demonstrates moderate sorption to soils, with distribution coefficients (Kd) ranging from 1.5 to 3.5 L/kg in soils with low organic matter content [14] [16]. This moderate sorption capacity indicates that phorate has intermediate mobility in soil systems, neither being highly mobile like some polar pesticides nor strongly bound like highly hydrophobic compounds.
The organic carbon-normalized sorption coefficient (Koc) for phorate varies considerably across different soil types, with reported values ranging from 232 to 1660 L/kg [17] [13] [18]. Measured Koc values in specific studies include ranges of 232-558 L/kg for certain soil types [18]. This variability in Koc values reflects the influence of soil properties such as organic matter content, clay mineralogy, and pH on sorption behavior.
Experimental studies using Vertisol soils have demonstrated that phorate adsorption follows both Freundlich and Langmuir adsorption isotherms, with equilibrium established within 8 hours [17]. The adsorption mechanism involves hydrogen bonding between carboxylic acid groups in humic substances and electrophilic hydrogen atoms in phorate, as well as interactions between the phosphorus-oxygen groups and humic acid components [17].
The mobility of phorate in soil systems is significantly influenced by soil organic matter content, with higher organic carbon levels generally resulting in reduced mobility due to increased sorption [12] [19]. Studies have shown that phorate interacts with soil particles and becomes easily adsorbed to soil surfaces, which can make it unavailable for natural degradation processes and enhance persistence [19].
Research examining phorate behavior in different soil types reveals that mobility is highest in sandy soils with low organic matter content and lowest in soils with high clay and organic matter content [20] [21]. Field studies have demonstrated that phorate can migrate to depths of 6 inches in loamy sand and sandy loam soils under normal conditions, but metabolites can reach depths of 12-18 inches in some field scenarios [22] [23].
The leaching potential and mobility of phorate are dependent on the sorption capability of soils, with the sorption process being evaluated through distribution coefficients that vary with soil composition [12]. Under certain environmental conditions, particularly in areas with poorly draining soils, shallow groundwater, or tile drainage systems, phorate may have higher potential for movement to surface and groundwater [24].
Parameter | Value | Soil Type/Conditions | Mobility Classification | Reference |
---|---|---|---|---|
Octanol-water partition coefficient (log Kow) | 2.92 - 4.26 | Various | Moderate to high | Health Canada (1990) |
Distribution coefficient (Kd) | 1.5 - 3.5 L/kg | Low organic matter soils | Moderate | USEPA (1996) |
Organic carbon sorption coefficient (Koc) | 232 - 1660 L/kg | Various soil types | Slightly mobile to mobile | Various studies |
Vapor pressure at 20°C | 0.11 - 0.85 Pa | Standard conditions | High volatility | Health Canada (1990) |
Water solubility at 25°C | 50 mg/L | Standard conditions | Moderately soluble | Health Canada (1990) |
The environmental persistence of phorate sulfoxide and sulfone metabolites represents a critical aspect of phorate's overall environmental fate, as these degradation products often exhibit greater persistence and mobility than the parent compound while maintaining significant toxicological activity [35] [24] [36].
Phorate undergoes rapid oxidation in soil environments to form sulfoxide and sulfone metabolites through metabolic processes mediated by soil microorganisms and chemical oxidation reactions [15] [4] [36]. The aerobic soil metabolism half-lives for these metabolites are substantially longer than the parent compound, with phorate sulfoxide persisting for 65 days and phorate sulfone for 137 days under typical soil conditions [24] [37].
Field studies demonstrate that phorate sulfoxide alone can account for more than 20% of total residues within 2 hours post-application and exceeds 50% of total residues by the fifth day after treatment, regardless of application dose [36]. This rapid transformation indicates that the environmental behavior of phorate applications is largely governed by the fate of these more persistent metabolites rather than the parent compound.
Research examining the distribution patterns of phorate and its metabolites in soil profiles reveals that sulfoxide and sulfone forms are detected primarily in the top soil layers, with some mobility observed within soil columns [12] [38]. The metabolites demonstrate enhanced persistence in various soil types, with chemical analysis showing that phorate sulfone is most persistent in sand and muck soils, followed by phorate sulfoxide, and then the parent compound [35].
In aquatic environments, phorate sulfoxide and sulfone metabolites exhibit dramatically different persistence characteristics compared to the parent compound. While phorate itself has hydrolysis half-lives of 2-3 days in water and is not expected to persist in aquatic systems, the sulfoxide and sulfone metabolites demonstrate half-lives of up to 180 days under acidic conditions (pH 5) [39] [34] [24].
The enhanced persistence of these metabolites in aquatic systems is particularly concerning because they partition preferentially into water and may be available for runoff to surface water for extended periods [24]. Surface water monitoring studies have detected phorate sulfoxide in rivers sampled two months after pesticide application, confirming the environmental relevance of these persistent metabolites [40].
Research on the environmental fate of phorate metabolites in northern aquatic systems shows that metabolite concentrations increase significantly in water during study periods, with phorate present in higher concentrations in sediments than either sulfoxide or sulfone forms [41] [42]. This distribution pattern reflects the differential partitioning behavior and persistence characteristics of the various forms.
The persistence of phorate metabolites is particularly concerning from an environmental standpoint because these compounds retain significant toxicological activity. Phorate sulfoxide demonstrates toxicity levels that are equal to or greater than the parent compound, while maintaining enhanced environmental mobility [24] [43]. Studies using field crickets as test organisms show that phorate sulfoxide is the most toxic to insects, followed by phorate sulfone, and then the parent phorate [35].
The combined effect of enhanced persistence and maintained toxicity means that the reasonably prolonged efficacy of phorate against soil pests may be attributed to the longer persistence of its more toxic sulfoxide and sulfone metabolites [36]. This presents challenges for environmental risk assessment, as the traditional focus on parent compound fate may underestimate the true environmental exposure duration.
Laboratory bioassay tests indicate that in sandy soils, the biological action attributed to "phorate" actually results from the joint action of the parent compound and its oxidative metabolites [35]. Environmental monitoring programs have historically focused on parent compounds, but the detection of phorate metabolites in various environmental matrices, including food products, groundwater, and surface water, highlights the need for comprehensive monitoring of these persistent degradation products [44] [45].
The degradates' tendency to partition preferentially into water, combined with their enhanced persistence, creates potential for long-term aquatic exposure scenarios. Studies examining the environmental fate and metabolic transformation pathways reveal that sulfoxide and sulfone formation represents the primary transformation route for phorate in both soil and aquatic environments [46] [47].
Metabolite | Half-life in Soil (days) | Half-life in Water (days) | Relative Toxicity | Mobility | Reference |
---|---|---|---|---|---|
Phorate sulfoxide | 65 | Up to 180 (pH 5) | Higher than parent | More mobile than parent | USEPA (1996) |
Phorate sulfone | 137 | Up to 180 (pH 5) | Similar to parent | More mobile than parent | USEPA (1996) |
Phoratoxon | Not specified | Not specified | Higher than parent | Not specified | Various studies |
Phoratoxon sulfoxide | Not specified | Not specified | Not specified | Not specified | Various studies |
Phoratoxon sulfone | Not specified | Not specified | Not specified | Not specified | Various studies |
Acute Toxic;Environmental Hazard